

discovery and history of barbituric acid derivatives

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Compound of Interest

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An In-depth Technical Guide on the Discovery and History of Barbituric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational science of barbituric acid and its derivatives. From the initial synthesis of the parent compound to the development of pharmacologically active agents that defined a new era in medicine, this document details the key scientific milestones. It includes detailed experimental protocols for the synthesis of seminal compounds, quantitative data on their physicochemical and pharmacological properties, and visualizations of their mechanism of action and historical development. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the core science of this important class of molecules.

Introduction

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.^[1] For decades, they were the cornerstone of treatment for anxiety, insomnia, and seizure disorders.^[2] While their use has largely been superseded by benzodiazepines due to a more favorable safety profile, barbiturates remain in use for specific indications such as epilepsy, general anesthesia, and treatment of acute migraines.^[1] The study of their history

and synthesis provides fundamental insights into the principles of medicinal chemistry and pharmacology.

The Genesis of Barbiturates: A Historical Timeline

The journey of barbiturates began in the mid-19th century with the synthesis of the parent compound, barbituric acid, which itself is not pharmacologically active.^{[3][4]} This discovery laid the groundwork for the subsequent development of a vast array of derivatives with profound effects on the central nervous system.^[1]

The Discovery of Barbituric Acid by Adolf von Baeyer (1864)

In 1864, the German chemist Adolf von Baeyer first synthesized barbituric acid by condensing urea with malonic acid.^{[4][5][6]} There are several anecdotes regarding the origin of the name "barbituric acid." One popular story suggests that Baeyer named the compound in honor of Saint Barbara, as the discovery was made on her feast day.^{[1][7]} Another story suggests the name is a combination of "Barbara" and "urea," after a woman he knew.^[3] Von Baeyer's initial synthesis involved the reduction of alloxan dibromide.^[3] Later, in 1879, the French chemist Édouard Grimaux improved the synthesis by using malonic acid, urea, and phosphorus oxychloride.^[3]

The First Active Derivative: Barbital (Veronal) (1902)

It wasn't until 1902 that the first pharmacologically active barbiturate was discovered.^[1] Working at Bayer, German scientists Emil Fischer and Joseph von Mering found that 5,5-diethylbarbituric acid was effective at inducing sleep in dogs.^[1] This compound was subsequently marketed by Bayer in 1903 under the trade name Veronal.^[8] Von Mering is said to have proposed the name "Veronal" because he considered Verona, Italy, to be a very peaceful place.^{[1][7]}

The Advent of Phenobarbital (Luminal) (1912)

Following the success of Veronal, Bayer introduced another significant derivative, phenobarbital, in 1912 under the trade name Luminal.^[1] Phenobarbital, or 5-ethyl-5-phenylbarbituric acid, proved to be a highly effective anticonvulsant in addition to its sedative-

hypnotic properties.[1][9] Its discovery marked a major advancement in the treatment of epilepsy.[10]

Proliferation and Decline

Throughout the early to mid-20th century, over 2,500 barbiturates were synthesized, with about 50 of them being used in medicine.[1][5] However, by the 1950s, the potential for physical dependence and the significant risk of fatal overdose associated with barbiturates became increasingly recognized.[1] The development of the much safer benzodiazepines in the following decades led to a sharp decline in the prescription of barbiturates for anxiety and insomnia.[1]

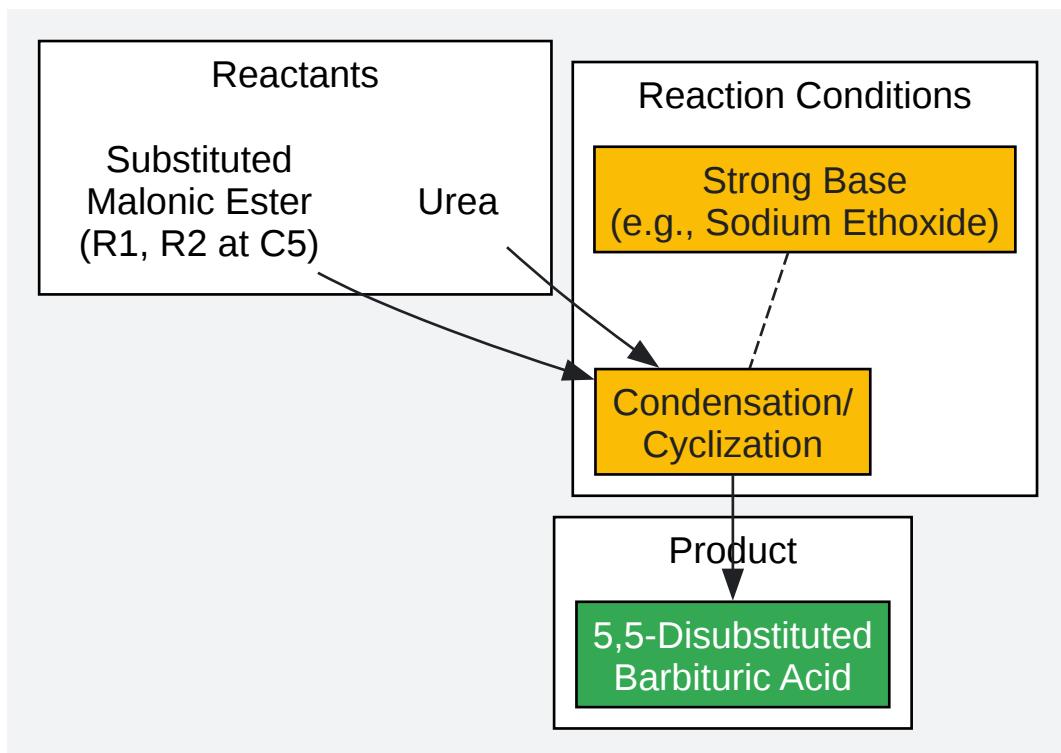


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Caption: Historical timeline of barbituric acid derivatives.

Synthesis of Barbituric Acid Derivatives

The fundamental synthesis of barbiturates involves a condensation reaction between a derivative of malonic acid and urea. This reaction, a classic example of a condensation-cyclization, forms the core pyrimidine heterocycle of the barbiturate structure.



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Caption: General synthesis pathway for barbiturates.

Detailed Experimental Protocols

The following protocols are provided for the synthesis of barbituric acid, barbital, and phenobarbital. These are intended for use by trained professionals in a laboratory setting.

Synthesis of Barbituric Acid

This protocol is adapted from the procedure described in *Organic Syntheses*.^[3]

Materials:

- Sodium metal: 11.5 g (0.5 gram atom)
- Absolute ethanol: 500 cc
- Diethyl malonate: 80 g (0.5 mole)
- Urea (dry): 30 g (0.5 mole)

- Concentrated hydrochloric acid (sp. gr. 1.18)
- 2-L round-bottom flask with reflux condenser
- Calcium chloride tube
- Oil bath
- Büchner funnel

Procedure:

- In a 2-L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 cc of absolute ethanol.
- To this sodium ethoxide solution, add 80 g of diethyl malonate.
- Separately, dissolve 30 g of dry urea in 250 cc of hot (70°C) absolute ethanol.
- Add the hot urea solution to the flask. Shake the mixture well.
- Reflux the mixture for seven hours on an oil bath heated to 110°C. A white solid will separate rapidly.
- After the reaction is complete, add 500 cc of hot (50°C) water to the reaction mixture.
- Acidify the solution with concentrated hydrochloric acid (approx. 45 cc) until it is acidic to litmus paper. This will dissolve the precipitate.
- Filter the resulting clear solution while hot to remove any impurities.
- Cool the filtrate in an ice bath overnight to crystallize the barbituric acid.
- Collect the white product on a Büchner funnel, wash with 50 cc of cold water, and dry in an oven at 105–110°C for three to four hours.
- Yield: 46–50 g (72–78% of the theoretical amount).[\[3\]](#)

Synthesis of Barbital (5,5-Diethylbarbituric Acid)

This protocol is based on the condensation of diethyl diethylmalonate with urea.[\[8\]](#)[\[11\]](#)

Materials:

- Sodium metal: 16 g
- Absolute ethanol: 300 g
- Diethyl diethylmalonate: 50 g
- Urea (pulverized and dried): 20 g
- Concentrated hydrochloric acid
- Autoclave
- Filtration apparatus

Procedure:

- Prepare a solution of sodium ethoxide by dissolving 16 g of sodium in 300 g of absolute alcohol.
- Cool the solution to room temperature and add 50 g of diethyl diethylmalonate.
- Add 20 g of pulverized and carefully dried urea to the mixture and dissolve by gentle warming.
- Heat the mixture in an autoclave at 108°C for 5 hours.
- The precipitated sodium salt of diethylbarbituric acid is filtered and washed with alcohol.
- Dissolve the sodium salt in water and acidify with concentrated hydrochloric acid to precipitate the free barbital.
- Recrystallize the crude product from water.

- Yield: 27.5 g. The purity can be further increased by recrystallization from 95% ethanol.[11]

Synthesis of Phenobarbital (5-Ethyl-5-phenylbarbituric Acid)

This synthesis involves the condensation of diethyl ethylphenylmalonate with urea.[1][5]

Materials:

- Sodium methoxide
- Urea (dry)
- Diethyl ethylphenylmalonate
- Ethanol
- Reaction vessel with heating and stirring capabilities
- Filtration and recrystallization apparatus

Procedure:

- Prepare a solution of sodium methoxide in a suitable reaction vessel.
- Add dry urea to the sodium methoxide solution.
- Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.[1]
- Heat the reaction mixture to drive the condensation and cyclization reaction.
- After the reaction is complete, work up the mixture by acidification to precipitate the crude phenobarbital.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure phenobarbital.[1]

- The synthesis using this method has been reported to yield up to 17.45% of the final product.
[\[5\]](#)

Quantitative Data

The physicochemical and pharmacological properties of barbituric acid and its key derivatives are summarized in the tables below. These data are crucial for understanding their behavior in biological systems and for the development of new therapeutic agents.

Table 1: Physicochemical Properties of Barbituric Acid and Key Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa
Barbituric Acid	C ₄ H ₄ N ₂ O ₃	128.09	248	4.0
Barbital	C ₈ H ₁₂ N ₂ O ₃	184.19	183-185	7.8
Phenobarbital	C ₁₂ H ₁₂ N ₂ O ₃	232.24	174-178	7.14 - 7.3

Data sourced from PubChem and other chemical databases.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Pharmacological Properties and Classification of Selected Barbiturates

Drug	Classification	Onset of Action	Duration of Action	Primary Use(s)
Thiopental	Ultra-short-acting	30-60 seconds	5-15 minutes	Anesthesia induction
Pentobarbital	Short-acting	10-15 minutes	3-4 hours	Sedation, Hypnosis
Secobarbital	Short-acting	10-15 minutes	3-4 hours	Sedation, Hypnosis
Amobarbital	Intermediate-acting	45-60 minutes	6-8 hours	Sedation, Hypnosis
Butabarbital	Intermediate-acting	45-60 minutes	6-8 hours	Sedation, Insomnia
Phenobarbital	Long-acting	> 60 minutes	10-12 hours	Anticonvulsant, Sedation

Classification based on the duration of action.[\[15\]](#)[\[16\]](#)

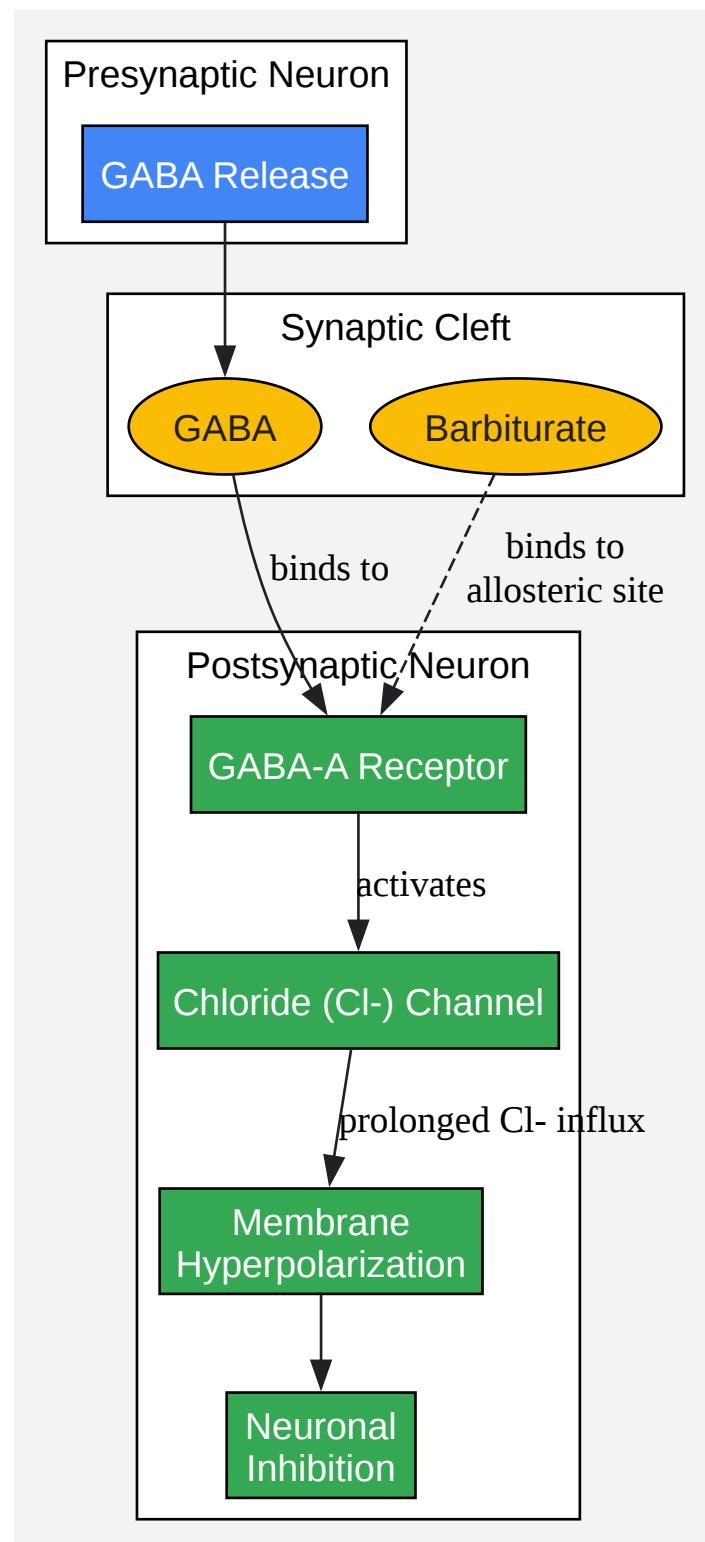
Mechanism of Action: Signaling Pathways

The primary mechanism of action of barbiturates is the potentiation of the inhibitory neurotransmitter γ -aminobutyric acid (GABA) at the GABAA receptor.[\[17\]](#) This action is distinct from that of benzodiazepines, which also target the GABAA receptor.

Barbiturates bind to a specific site on the GABAA receptor, increasing the duration of the opening of the chloride ion channel when GABA is bound.[\[17\]](#)[\[18\]](#) This leads to a prolonged influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This enhanced inhibition in the central nervous system is responsible for the sedative, hypnotic, and anticonvulsant effects of barbiturates.[\[12\]](#)

At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA.[\[12\]](#) They also have effects on other neurotransmitter systems, including the

inhibition of excitatory glutamate receptors (AMPA and kainate receptors), which contributes to their overall CNS depressant effects.[17]



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Caption: Barbiturate mechanism at the GABA-A receptor.

Conclusion

The discovery and development of barbituric acid derivatives represent a pivotal chapter in the history of medicine. From von Baeyer's initial synthesis to the widespread clinical use of compounds like phenobarbital, these drugs have had a profound impact on the treatment of neurological and psychiatric disorders. While their use has diminished due to safety concerns, the study of barbiturates continues to provide valuable lessons in drug design, synthesis, and pharmacology. This guide has provided a detailed technical overview of their history, synthesis, and mechanism of action, intended to support the ongoing research and development efforts in the field of neuroscience and medicinal chemistry.

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